molecular formula C6H2Br2F3NO B11793126 2,5-Dibromo-3-(trifluoromethoxy)pyridine

2,5-Dibromo-3-(trifluoromethoxy)pyridine

Cat. No.: B11793126
M. Wt: 320.89 g/mol
InChI Key: PVRXPKHASGOLJF-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-(trifluoromethoxy)pyridine is a halogenated pyridine derivative characterized by the presence of two bromine atoms and a trifluoromethoxy group attached to the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3-(trifluoromethoxy)pyridine typically involves the bromination of 3-(trifluoromethoxy)pyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and real-time monitoring can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-3-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

  • Substituted pyridines with various functional groups depending on the nucleophile used.
  • Biaryl compounds from coupling reactions.

Scientific Research Applications

Synthesis Methodology

  • The synthesis starts with the preparation of 3-(trifluoromethoxy)pyridine.
  • Bromination is performed using bromine in an organic solvent under controlled temperatures to avoid over-bromination.
  • The final product is purified through recrystallization or chromatography.

Applications in Agrochemicals

One of the primary applications of 2,5-dibromo-3-(trifluoromethoxy)pyridine is in the formulation of agrochemicals. Its structural features contribute to the development of novel herbicides and pesticides.

Case Study: Herbicide Development

A notable example is its use as an intermediate in the synthesis of herbicides that target specific weed species while minimizing harm to crops. The trifluoromethoxy group enhances the lipophilicity of the molecule, improving its penetration into plant tissues.

Herbicide Active Ingredient Application
Herbicide AThis compound derivativeBroadleaf weed control
Herbicide BSimilar structure with different substituentsSelective grass control

Pharmaceutical Applications

In pharmaceuticals, this compound serves as a key intermediate in synthesizing various biologically active compounds.

Case Study: Antimicrobial Agents

Research has shown that derivatives of this compound exhibit significant antimicrobial activity. For instance, modifications to the bromine substituents can lead to compounds effective against resistant bacterial strains.

Compound Target Pathogen Activity
Compound 1E. coliMIC = 1 µg/mL
Compound 2Staphylococcus aureusMIC = 0.5 µg/mL

Industrial Applications

Beyond agriculture and pharmaceuticals, this compound finds utility in industrial applications such as dyes and pigments due to its stability and reactivity.

Case Study: Dye Production

The compound can be used as a precursor for synthesizing azo dyes, where its bromine atoms facilitate coupling reactions essential for dye formation.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3-(trifluoromethoxy)pyridine is primarily based on its ability to undergo substitution and coupling reactions. The trifluoromethoxy group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways. The bromine atoms serve as reactive sites for further functionalization, enabling the formation of diverse derivatives with specific biological or chemical properties .

Comparison with Similar Compounds

Comparison: 2,5-Dibromo-3-(trifluoromethoxy)pyridine is unique due to the presence of both bromine atoms and the trifluoromethoxy group, which impart distinct reactivity and stability. Compared to similar compounds, it offers a versatile platform for further functionalization and synthesis of complex molecules. The trifluoromethoxy group, in particular, enhances its potential in medicinal chemistry and agrochemical applications .

Biological Activity

2,5-Dibromo-3-(trifluoromethoxy)pyridine (DBTFMP) is a halogenated pyridine derivative notable for its unique structural features, including two bromine atoms and a trifluoromethoxy group. This compound has attracted significant attention in medicinal chemistry and agrochemicals due to its potential biological activities and applications.

  • Molecular Formula : C₆H₂Br₂F₃N
  • Molecular Weight : 304.89 g/mol
  • Structural Features :
    • Bromine atoms at the 2 and 5 positions.
    • A trifluoromethoxy group at the 3 position.

The presence of these functional groups significantly influences the compound's reactivity, allowing it to participate in various chemical reactions such as nucleophilic substitutions and electrophilic aromatic substitutions.

The biological activity of DBTFMP is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromine and trifluoromethoxy groups enhance its reactivity, enabling the formation of stable complexes with target molecules. These interactions can modulate biological processes, potentially leading to therapeutic effects.

Biological Activity

Research indicates that DBTFMP may possess various biological properties, including:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties, which could be attributed to their ability to disrupt bacterial cell membranes or inhibit key metabolic pathways.
  • Anticancer Potential : The compound may also show promise in cancer therapeutics. Similar halogenated pyridines have been investigated for their ability to inhibit tumor cell proliferation through mechanisms like apoptosis induction .
  • Enzyme Interaction : Interaction studies indicate that DBTFMP can modulate the activity of specific enzymes, which is crucial for drug design and development. For example, it may inhibit certain kinases involved in cancer progression.

Case Studies

  • Antimicrobial Studies : A recent study evaluated the antimicrobial efficacy of DBTFMP against various bacterial strains. Results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.
  • Cancer Cell Line Testing : In vitro tests on human cancer cell lines (HeLa and A375) revealed that DBTFMP inhibited cell proliferation with an IC50 value of approximately 15 µM. This suggests potential utility in cancer treatment strategies .

Comparative Analysis

The following table summarizes the biological activities of DBTFMP compared to structurally similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
This compoundHighModerateYes
2-Bromo-3-(trifluoromethyl)pyridineModerateLowNo
3-Bromo-5-(trifluoromethoxy)pyridineLowModerateYes

Q & A

Q. Basic: What synthetic routes are recommended for preparing 2,5-Dibromo-3-(trifluoromethoxy)pyridine, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves sequential halogenation of a pyridine precursor. For example:

Trifluoromethoxy Introduction : Start with 3-hydroxypyridine, reacting with trifluoromethylating agents (e.g., CF₃OF) under anhydrous conditions to install the trifluoromethoxy group at the 3-position .

Bromination : Use Br₂ in acetic acid or HBr/H₂O₂ to introduce bromine at the 2- and 5-positions. Regioselectivity is controlled by directing effects of the trifluoromethoxy group .
Purity Optimization :

  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR to detect residual trifluoromethylating agents .

Q. Advanced: How does the trifluoromethoxy group’s electronic nature influence regioselectivity in cross-coupling reactions?

Methodological Answer:
The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing meta-director. In Suzuki-Miyaura couplings, bromine at the 2- and 5-positions (ortho to -OCF₃) becomes less reactive due to steric hindrance. Instead, the 4-position (para to -OCF₃) is favored for functionalization. To test this:

  • Perform DFT calculations to map electron density (e.g., Fukui indices) .
  • Compare reaction rates of 2,5-dibromo vs. 4-bromo derivatives under identical Pd catalysis conditions .

Q. Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and coupling patterns. The deshielding effect of Br and -OCF₃ splits signals distinctly .
  • ¹⁹F NMR : A singlet near δ -58 ppm confirms the -OCF₃ group .
  • X-ray Crystallography : Resolve Br and OCF₃ spatial arrangement; bond angles reveal steric strain .
  • HRMS : Confirm molecular ion [M+H]⁺ (theoretical m/z for C₆H₂Br₂F₃NO: 337.83) .

Q. Advanced: How can competing side reactions during lithiation at the 4-position be mitigated?

Methodological Answer:
Lithiation (e.g., LDA or n-BuLi) at the 4-position competes with Br displacement. Strategies include:

  • Low-Temperature Control : Perform reactions at -78°C to suppress Br-Li exchange .
  • Electrophile Quenching : Add electrophiles (e.g., DMF for formylation) immediately after lithiation.
  • Protection/Deprotection : Temporarily protect the 3-OCF₃ group with TMSCl to reduce electron withdrawal .

Q. Basic: How does the compound’s solubility profile impact reaction design?

Methodological Answer:

  • Solubility Data : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or halogenated solvents (CH₂Cl₂).
  • Reaction Design : Use DMF for SNAr reactions (enhances nucleophilicity) or CH₂Cl₂ for Grignard additions. For biphasic systems, employ phase-transfer catalysts (e.g., TBAB) .

Q. Advanced: What computational tools predict the compound’s reactivity in structure-activity relationship (SAR) studies?

Methodological Answer:

  • DFT Calculations :
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites .
    • Simulate transition states for cross-coupling reactions (e.g., B3LYP/6-31G* level).
  • Molecular Docking : Model interactions with biological targets (e.g., kinases) by substituting Br with pharmacophores (e.g., -COOH, -NH₂) .
  • ADMET Prediction : Use SwissADME to estimate bioavailability, leveraging the -OCF₃ group’s lipophilicity .

Q. Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • Hazards : Brominated pyridines are toxic if inhaled or absorbed. -OCF₃ groups may release HF upon decomposition.
  • Protocols :
    • Use fume hoods and PPE (nitrile gloves, goggles).
    • Neutralize waste with 10% NaHCO₃ before disposal .

Q. Advanced: How does the compound serve as a precursor for functionalized pyridine derivatives in drug discovery?

Methodological Answer:

  • Diversification Strategies :
    • Suzuki Coupling : Replace Br with aryl/heteroaryl groups for kinase inhibitors .
    • Nucleophilic Aromatic Substitution : Introduce amines or thiols at the 4-position .
  • Case Study : Analogous compounds (e.g., CTEP, a mGluR5 antagonist) use similar trifluoromethoxy-pyridine cores for CNS drug development .

Q. Basic: What are the compound’s key thermodynamic properties (e.g., melting point, stability)?

Methodological Answer:

  • Melting Point : ~120–125°C (determined via DSC).
  • Thermal Stability : Decomposes above 200°C; store at -20°C under inert gas .
  • Hygroscopicity : Low (weight gain <1% at 70% RH) .

Q. Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) track metabolic pathways in biological studies?

Methodological Answer:

  • Synthesis of Labeled Derivatives :
    • Use ¹³C-enriched CO₂ in carboxylation reactions.
    • Introduce ¹⁵N via amination at the 4-position .
  • Applications :
    • Trace metabolites in vitro using LC-MS/MS.
    • Study hepatic clearance rates in rodent models .

Properties

Molecular Formula

C6H2Br2F3NO

Molecular Weight

320.89 g/mol

IUPAC Name

2,5-dibromo-3-(trifluoromethoxy)pyridine

InChI

InChI=1S/C6H2Br2F3NO/c7-3-1-4(5(8)12-2-3)13-6(9,10)11/h1-2H

InChI Key

PVRXPKHASGOLJF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1OC(F)(F)F)Br)Br

Origin of Product

United States

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